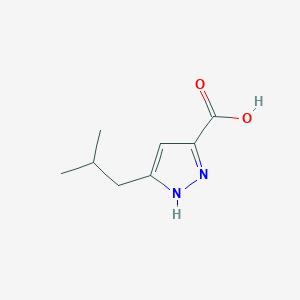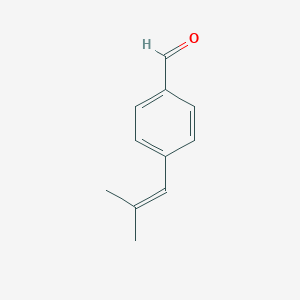
4-(2-Methylprop-1-enyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methylprop-1-enyl)benzaldehyde, also known as p-cymene-8-aldehyde, is a natural organic compound found in various plants, including cumin, thyme, and oregano. It has a pleasant aroma and is widely used in the food and fragrance industries. In recent years, there has been growing interest in the potential therapeutic properties of this compound, particularly its antibacterial, antifungal, and anticancer effects.
Mecanismo De Acción
The mechanism of action of 4-(2-Methylprop-1-enyl)benzaldehyde is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-(2-Methylprop-1-enyl)benzaldehyde has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer, diabetes, and cardiovascular disease. In addition, it has been found to have analgesic, anticonvulsant, and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-Methylprop-1-enyl)benzaldehyde is its natural origin. It can be extracted from various plants, making it a sustainable and eco-friendly compound. In addition, it has a low toxicity profile, making it safe for use in lab experiments. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2-Methylprop-1-enyl)benzaldehyde. One area of interest is its potential as an alternative to antibiotics. With the rise of antibiotic-resistant bacteria, there is a need for new antimicrobial agents. 4-(2-Methylprop-1-enyl)benzaldehyde has shown promising results in inhibiting the growth of bacteria, and further research is needed to explore its potential as an antibiotic. Another area of interest is its potential as an anticancer agent. More studies are needed to determine its effectiveness against different types of cancer and to explore its mechanism of action. Finally, there is a need for more studies on the safety and toxicity of 4-(2-Methylprop-1-enyl)benzaldehyde, particularly in human trials.
In conclusion, 4-(2-Methylprop-1-enyl)benzaldehyde is a natural organic compound with potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects, and has various biochemical and physiological effects. Further research is needed to explore its potential as an alternative to antibiotics and as an anticancer agent. With its natural origin and low toxicity profile, 4-(2-Methylprop-1-enyl)benzaldehyde holds promise for future research and development.
Métodos De Síntesis
4-(2-Methylprop-1-enyl)benzaldehyde can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods is the oxidation of p-cymene using potassium permanganate. This method yields a high purity of 4-(2-Methylprop-1-enyl)benzaldehyde and is widely used in the industry.
Aplicaciones Científicas De Investigación
4-(2-Methylprop-1-enyl)benzaldehyde has been extensively studied for its potential therapeutic properties. It has been found to have antibacterial, antifungal, and anticancer effects. In vitro studies have shown that it can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 4-(2-Methylprop-1-enyl)benzaldehyde has been found to have anticancer properties, particularly against breast and lung cancer cells.
Propiedades
Número CAS |
145589-31-7 |
|---|---|
Nombre del producto |
4-(2-Methylprop-1-enyl)benzaldehyde |
Fórmula molecular |
C11H12O |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
4-(2-methylprop-1-enyl)benzaldehyde |
InChI |
InChI=1S/C11H12O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-8H,1-2H3 |
Clave InChI |
GQNXCSYVMKYYAF-UHFFFAOYSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)C=O)C |
SMILES canónico |
CC(=CC1=CC=C(C=C1)C=O)C |
Sinónimos |
Benzaldehyde, 4-(2-methyl-1-propenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



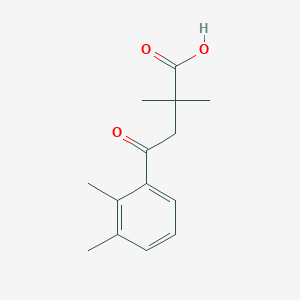
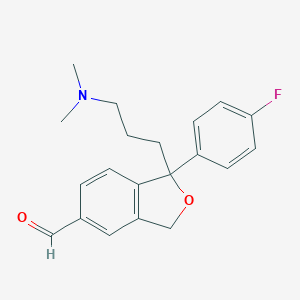
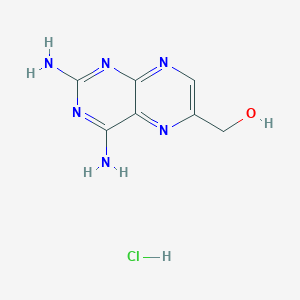
![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
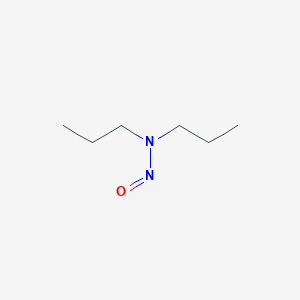
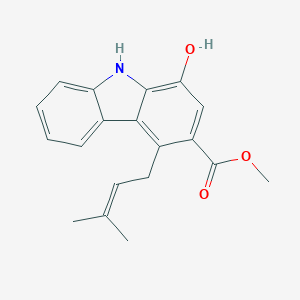
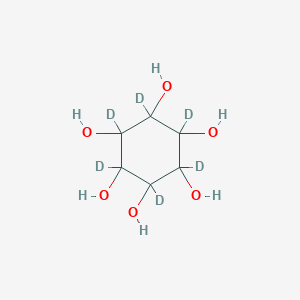
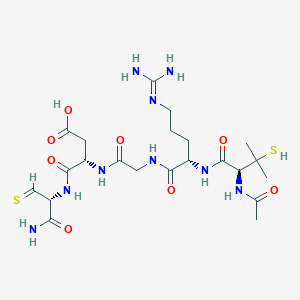
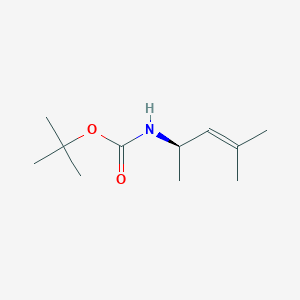
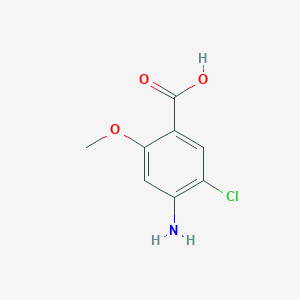
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
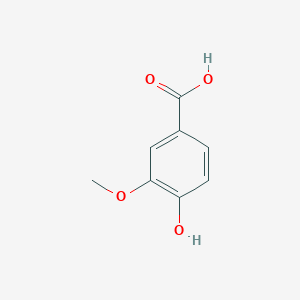
![9,10-Dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B118918.png)
